molecular formula C18H13ClN2 B8705505 3-Chloro-N-(diphenylmethylene)pyridin-2-amine

3-Chloro-N-(diphenylmethylene)pyridin-2-amine

Cat. No.: B8705505
M. Wt: 292.8 g/mol
InChI Key: ZAYIEAYTDSSIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(diphenylmethylene)pyridin-2-amine is a useful research compound. Its molecular formula is C18H13ClN2 and its molecular weight is 292.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H13ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)-1,1-diphenylmethanimine

InChI

InChI=1S/C18H13ClN2/c19-16-12-7-13-20-18(16)21-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

ZAYIEAYTDSSIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=C(C=CC=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dichloropyridine (105.00 g, 710 mmol), Pd(OAc)2 (3.98 g, 17.74 mmol), rac-BINAP (16.57 g, 26.61 mmol), cesium carbonate (346.76 g, 1065 mmol), THF (1.05 L), and benzophenone imine (124.67 mL, 745 mmol) were added to a 2 L Chem-Glass Reactor fitted with a mechanical stirrer and reflux condenser. The mixture was heated to reflux with stirring for 18 h. The material was filtered, washed with THF (100 mL). The resulting filtrate was concentrated in vacuo to ⅓volume and used without further purification. 1H NMR (CDCl3) δ 6.79 (dd, 1 H, J=4.6, 7.6 Hz), 7.19-7.60 (m, 9 H), 7.79-7.95 (m, 2 H), 8.16 (dd, 1 H, J=1.5, 5.1 Hz); MS (ESI+) m/z 293.1 (M+H)+.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
16.57 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
346.76 g
Type
reactant
Reaction Step One
Quantity
124.67 mL
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
catalyst
Reaction Step One
Name
Quantity
1.05 L
Type
solvent
Reaction Step One

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